(4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile

Description

Introduction to (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile

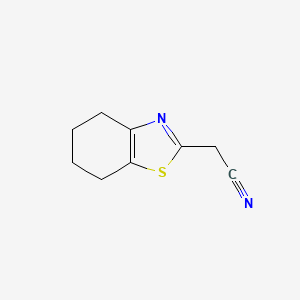

(4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile is a bicyclic organic compound featuring a benzothiazole core fused with a tetrahydro ring system. Its molecular structure combines a thiazole ring (containing sulfur and nitrogen) with a partially saturated benzene ring, functionalized by a nitrile group. The compound’s unique architecture and reactivity have made it a subject of interest in synthetic chemistry and drug discovery. With a molecular formula of $$ \text{C}9\text{H}{10}\text{N}_2\text{S} $$ and a CAS registry number of 497933-46-7, it serves as a versatile intermediate in pharmaceutical research.

Historical Context and Discovery

The synthesis of (4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetonitrile emerged from advancements in benzothiazole chemistry during the late 20th century. Early methods involved cyclocondensation reactions of 2-chlorobenzothiazole derivatives with acetonitrile under basic conditions. Industrial-scale production later adopted catalytic hydrogenation techniques using palladium on carbon (Pd/C) to improve yield and selectivity. The compound’s discovery is closely tied to efforts to optimize benzothiazole scaffolds for biological activity, particularly in central nervous system (CNS) targeting and anticancer research.

Significance in Chemical Research

This compound is pivotal in medicinal chemistry due to its role as a precursor for neuroactive and antitumor agents. Its benzothiazole moiety interacts with biological targets such as serotonin receptors and kinases, enabling the development of selective inhibitors. Additionally, its nitrile group facilitates further functionalization via nucleophilic addition or cyclization reactions, making it a key building block for heterocyclic libraries. Recent studies highlight its utility in synthesizing fluorescent probes and enzyme inhibitors, underscoring its interdisciplinary relevance.

Nomenclature and Identification

IUPAC Naming and Conventions

The IUPAC name 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile reflects its structure:

- 4,5,6,7-Tetrahydro-1,3-benzothiazole : A bicyclic system with a thiazole ring fused to a partially hydrogenated benzene ring.

- Acetonitrile : A nitrile group ($$-\text{C}\equiv\text{N}$$) attached via a methylene bridge ($$-\text{CH}_2-$$).

Common Synonyms and Alternative Designations

| Synonym | Source |

|---|---|

| 2-Cyanomethyl-4,5,6,7-tetrahydrobenzothiazole | EvitaChem |

| (4,5,6,7-Tetrahydrobenzothiazol-2-yl)acetonitrile | Parchem |

| 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-acetonitrile | PubChem |

Registry Numbers and Database Identifiers

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 178.25 g/mol | PubChem |

| Boiling Point | 325–330°C (estimated) | EvitaChem |

| Solubility | Soluble in DMSO, methanol | Parchem |

| Density | 1.28 g/cm³ | Computational data |

Properties

IUPAC Name |

2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXLFXNSSJPILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590139 | |

| Record name | (4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497933-46-7 | |

| Record name | (4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile is an organic compound with the molecular formula C₉H₁₀N₂S and a molecular weight of 178.25 g/mol. This compound features a benzothiazole ring fused with a tetrahydro structure, which contributes to its unique properties and potential applications in pharmaceuticals and chemical research. Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

The structural characteristics of (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile are pivotal in determining its biological activity. The presence of the benzothiazole moiety is often linked to various biological activities, including anti-inflammatory and anticancer effects. The compound's specific combination of a tetrahydro structure and acetonitrile functionality may confer distinct reactivity and biological profiles compared to its analogs.

Antimicrobial Properties

Preliminary studies have suggested that (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile possesses antimicrobial properties. The compound has shown effectiveness against various bacterial strains, indicating potential as a new antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Activity

Research has indicated that compounds with similar structural motifs as (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile exhibit anticancer properties. For instance, studies on related benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 10.5 | |

| MCF-7 (Breast cancer) | 8.3 | |

| HeLa (Cervical cancer) | 12.0 |

The mechanism of action for (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile is still under investigation. Initial findings suggest that it may interact with specific enzymes or receptors involved in disease pathways. For example, it could potentially inhibit key enzymes associated with inflammatory responses or cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile against clinical isolates of bacteria and fungi. The study found significant inhibition against Gram-positive bacteria and fungi with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in A549 cells through the activation of caspase pathways.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including (4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetonitrile, as promising candidates for antimicrobial agents. Research indicates that compounds derived from the benzothiazole scaffold exhibit significant activity against various pathogens, including Mycobacterium tuberculosis (Mtb), which is crucial in the fight against tuberculosis (TB) .

For instance, a study reported the synthesis of novel benzothiazole derivatives that demonstrated enhanced anti-tubercular activity compared to standard drugs. The structure-activity relationship (SAR) analysis revealed that specific modifications in the benzothiazole structure could lead to improved potency against Mtb .

Table: Antitubercular Activity of Benzothiazole Derivatives

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 0.08 |

| 7g | 10.3 ± 2.6 | 0.08 |

| INH | 0.2 | — |

This table summarizes the inhibitory concentrations of selected compounds, demonstrating the potential effectiveness of benzothiazole derivatives in treating TB .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of (4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetonitrile can be achieved through various chemical methods. Recent patents describe improved processes for preparing amino-substituted benzothiazole compounds that can be further functionalized to yield acetonitrile derivatives . These synthetic methodologies often involve multi-step reactions that enhance yield and purity.

Chemical Properties

The compound has a molecular formula of C9H10N2S and exhibits distinct physical properties that make it suitable for various applications in research and industry . Its structural characteristics contribute to its biological activity and interaction with biological targets.

Material Science Applications

Polymer Chemistry

In material science, (4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetonitrile is being explored as a building block for synthesizing polymers with unique properties. The incorporation of benzothiazole units into polymer matrices can enhance thermal stability and mechanical strength .

Case Study: Polymer Synthesis

A recent study demonstrated the use of benzothiazole derivatives in creating thermally stable polyurethanes. The incorporation of (4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetonitrile into the polymer backbone resulted in materials with improved resistance to thermal degradation compared to traditional polyurethanes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile

This methyl-substituted analog (CAS 1016773-88-8) shares the tetrahydro-benzothiazole backbone but includes a methyl group at the 6-position of the fused ring. Key differences include:

- Molecular Weight: 192.28 g/mol (vs. 178.25 g/mol for the non-methylated parent compound) due to the added methyl group.

- Substituent Effects : The methyl group increases lipophilicity, which may enhance membrane permeability in biological systems. However, steric hindrance from the methyl group could reduce reactivity in certain synthetic pathways.

- Synthetic Utility: Both compounds serve as precursors for further functionalization (e.g., hydrolysis of the nitrile group to carboxylic acids or amines).

Other Related Benzothiazole Derivatives

- Electron-Withdrawing Groups (EWGs) : Nitriles or halogens at the 2-position increase electrophilicity, facilitating nucleophilic substitution reactions.

- Electron-Donating Groups (EDGs) : Methyl or methoxy groups may stabilize the ring system but reduce reactivity toward electrophiles.

Data Tables

Preparation Methods

Starting Material Preparation

- Oxidation of 4-acetamido-cyclohexanol to 4-acetamido-cyclohexanone: This oxidation can be performed using oxidizing agents such as Jones reagent, sodium hypochlorite, manganese dioxide, pyridinium dichromate, or potassium permanganate.

Bromination Step

- Bromination of 4-acetamido-cyclohexanone: Bromine is added dropwise to an aqueous solution of 4-acetamido-cyclohexanone at room temperature (approximately 25 °C). The mixture is then heated to about 45 °C and maintained until the bromine color disappears, indicating completion of bromination.

Cyclization with Thiourea

- Addition of thiourea: After bromination, thiourea is added, and the mixture is heated to approximately 80 °C. This step facilitates cyclization to form the tetrahydro-benzothiazole ring system.

Acid Treatment and Isolation

Treatment with hydrobromic acid: Aqueous hydrobromic acid is added, and the mixture is refluxed to complete the reaction and form the tetrahydro-benzothiazole derivative.

Neutralization and isolation: The reaction mixture is cooled to about 10 °C and neutralized with caustic lye solution (NaOH). The product is then isolated by filtration or centrifugation and washed with chilled water to obtain the free base.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Oxidation | Jones reagent, NaOCl, MnO2, PDC, KMnO4 | Ambient to moderate | May be performed in the same vessel |

| Bromination | Bromine added dropwise in water | 5 °C to 75 °C (opt. 25 °C to 45 °C) | Bromination indicated by loss of bromine color |

| Cyclization with Thiourea | Thiourea addition, heating | 50 °C to 95 °C (opt. 80 °C) | Reflux may be applied |

| Acid Treatment | Aqueous hydrobromic acid, reflux | Reflux | Completes ring formation |

| Neutralization & Isolation | NaOH neutralization, cooling to 10 °C | 1 °C to 35 °C (opt. 10 °C) | Product isolated by filtration |

Advantages of the One-Pot Synthesis Approach

The described method allows for at least three successive reaction steps to be carried out in a single reaction vessel without isolating intermediates. This continuous process reduces:

Processing time

Product loss during isolation

Solvent usage and effluent load

Cost and complexity of the synthesis

Improves product purity due to milder conditions and absence of organic solvents like acetic acid.

Research Findings and Analytical Data

The synthetic pathway yields 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole derivatives with high purity and yield.

The reaction completion can be monitored by color changes (e.g., disappearance of bromine’s brown color).

The product’s isolation by filtration and washing ensures removal of impurities.

The method encompasses both enantiomers and racemic mixtures, important for pharmaceutical applications.

Related benzothiazole derivatives synthesized via condensation reactions show high yields and short reaction times, often catalyzed by mild acids or supported catalysts, aligning with green chemistry principles.

Summary Table of Preparation Method

| Step No. | Process Step | Reagents/Conditions | Temperature (°C) | Outcome/Notes |

|---|---|---|---|---|

| 1 | Oxidation of 4-acetamido-cyclohexanol | Jones reagent, NaOCl, MnO2, PDC, KMnO4 | Ambient to moderate | Produces 4-acetamido-cyclohexanone |

| 2 | Bromination | Bromine added dropwise in water | 25 to 45 | Formation of 2-bromo-4-acetamido-cyclohexanone |

| 3 | Cyclization | Thiourea addition, heating | 70 to 90 (opt. 80) | Formation of tetrahydro-benzothiazole ring |

| 4 | Acid treatment | Aqueous hydrobromic acid, reflux | Reflux | Conversion to 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole |

| 5 | Neutralization and isolation | NaOH neutralization, cooling, filtration | 5 to 20 (opt. 10) | Isolation of pure product |

| 6 | Functionalization (acetonitrile introduction) | Reaction with chloroacetonitrile or equivalent | Variable | Introduction of acetonitrile substituent |

Q & A

Q. What are the common synthetic routes for preparing (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1: Reacting 4,5,6,7-tetrahydro-benzothiazole-2-thiol with chloroacetonitrile in propanol, catalyzed by anhydrous sodium acetate. This method requires refluxing for 20 minutes and yields the product after cooling and filtration .

- Route 2: Condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with aromatic aldehydes in ethanol using triethylamine as a catalyst. Reactions proceed at room temperature within 3–10 minutes, monitored by TLC .

- Key Considerations: Optimize solvent polarity (e.g., ethanol vs. propanol) and catalyst loading to minimize side products like sodium chloride precipitates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the benzothiazole ring structure and acetonitrile moiety. For example, the tetrahydro-benzothiazole protons appear as multiplets in δ 1.5–2.8 ppm, while the nitrile carbon resonates near δ 120 ppm .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. This method resolves stereochemical ambiguities and validates bond lengths/angles .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] at m/z calculated for CHNS: 178.0668) .

- TLC Monitoring: Use hexane/ethanol (7:3) as a mobile phase to track reaction progress .

Q. What preliminary biological screening approaches are applicable to derivatives of this compound?

Methodological Answer:

- In Silico Screening: Use PASS ONLINE software to predict bioactivity (e.g., antimicrobial or anticancer potential) based on structural analogs like triazole-thioacetonitriles .

- In Vitro Assays: Test derivatives against bacterial/fungal strains (e.g., E. coli or C. albicans) using disk diffusion or microdilution methods. Include controls like chloramphenicol for validation .

Advanced Research Questions

Q. How can computational modeling optimize the design of (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile derivatives?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding affinities to biological targets (e.g., enzymes) using Discovery Studio. For example, dock derivatives into the active site of cytochrome P450 to predict metabolic stability .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cyanomethylation or cyclization reactions. The nitrile group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .

- QSAR Modeling: Correlate substituent effects (e.g., methoxy groups on phenyl rings) with bioactivity using partial least squares (PLS) regression .

Q. How can researchers resolve contradictions in reaction yields across synthetic protocols?

Methodological Answer:

- Variable Control: Isolate factors like solvent purity (e.g., absolute ethanol vs. technical grade) and temperature fluctuations. For example, propanol reflux at 80°C vs. 100°C may alter nucleophilic substitution rates .

- Degradation Mitigation: Prevent organic degradation (common in prolonged reactions) by cooling reaction mixtures to 0–5°C post-synthesis, as seen in acetonitrile-stabilized reference materials .

- Statistical Design: Apply factorial experiments to test interactions between variables (e.g., catalyst concentration × reaction time). Use ANOVA to identify significant yield determinants .

Q. What mechanistic insights explain the compound’s reactivity in cyanomethylation or cyclization reactions?

Methodological Answer:

- Cyanomethylation: The nitrile group acts as a cyanide source via base-mediated deprotonation (e.g., KCO), enabling nucleophilic attack on electrophilic substrates like aryl halides. Monitor intermediates via H NMR .

- Cyclization Pathways: In reactions with dithiazolium chlorides, the acetonitrile moiety participates in [3+2] cycloadditions to form isothiazole derivatives. Confirm intermediates using HRMS and X-ray diffraction .

Q. How can researchers address stability challenges during storage or biological testing?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze by HPLC. Derivatives with electron-donating groups (e.g., methoxy) show enhanced stability compared to nitro-substituted analogs .

- Formulation: Prepare lyophilized powders or acetonitrile stock solutions (1000 µg/mL) stored at 0–5°C to prevent hydrolysis .

Q. What strategies improve regioselectivity in derivatization reactions involving the benzothiazole ring?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., sulfonyl) to guide electrophilic aromatic substitution. For example, sulfonamide groups direct nitration to the para position .

- Microwave Synthesis: Enhance regioselectivity in cyclization reactions by reducing side-product formation. For example, microwave-assisted Blaise reactions achieve >90% purity in 10 minutes vs. 2 hours conventionally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.